molecular formula C13H19BrO B8001977 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene

Cat. No.: B8001977
M. Wt: 271.19 g/mol
InChI Key: NLSAFZNMEOITJI-UHFFFAOYSA-N
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Description

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by a benzene ring substituted with a bromine atom, two methyl groups, and an isopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene typically involves the bromination of 5-(isopentyloxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or amines in aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products

    Substitution: Formation of methoxy, tert-butoxy, or amino derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 5-(isopentyloxy)-1,3-dimethylbenzene.

Scientific Research Applications

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the bromine atom can participate in halogen bonding, influencing molecular interactions and biological activity. The isopentyloxy group can enhance the lipophilicity of the compound, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-dimethylbenzene: Lacks the isopentyloxy group, making it less lipophilic.

    5-(Isopentyloxy)-1,3-dimethylbenzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    2-Chloro-5-(isopentyloxy)-1,3-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

2-Bromo-5-(isopentyloxy)-1,3-dimethylbenzene is unique due to the presence of both the bromine atom and the isopentyloxy group. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-(3-methylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-9(2)5-6-15-12-7-10(3)13(14)11(4)8-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSAFZNMEOITJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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